Octan-2-yl carbonochloridate

Description

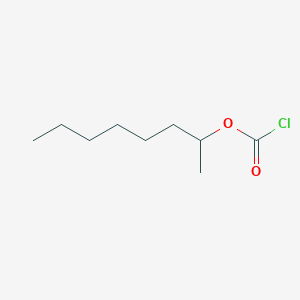

Structure

3D Structure

Properties

IUPAC Name |

octan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQJDTOPBOAIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504016 | |

| Record name | Octan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-11-5 | |

| Record name | Octan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Octan-2-yl carbonochloridate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Octan-2-yl Carbonochloridate

This technical guide provides a comprehensive overview of the synthesis and characterization of Octan-2-yl carbonochloridate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction

Octan-2-yl carbonochloridate, also known as 2-octyl chloroformate, is an important chemical intermediate. Its bifunctional nature, possessing both a reactive chloroformate group and a secondary octyl chain, makes it a valuable building block for the introduction of the 2-octyloxycarbonyl moiety in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound is typically achieved by the reaction of 2-octanol with a phosgene equivalent, such as triphosgene, which offers a safer alternative to the highly toxic phosgene gas.

Physicochemical Properties

A summary of the key physicochemical properties of Octan-2-yl carbonochloridate is presented in Table 1.

Table 1: Physicochemical Properties of Octan-2-yl Carbonochloridate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇ClO₂ | [1][2] |

| Molecular Weight | 192.68 g/mol | [1][2] |

| CAS Number | 15586-11-5 | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 211 °C at 760 mmHg | [3] |

| Density | 1.003 g/cm³ | [3] |

Synthesis of Octan-2-yl Carbonochloridate

The synthesis of Octan-2-yl carbonochloridate can be effectively carried out by the reaction of 2-octanol with triphosgene in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[4][5] This method avoids the direct handling of hazardous phosgene gas.

Experimental Protocol

A detailed experimental protocol for the synthesis of Octan-2-yl carbonochloridate is provided below. This protocol is based on established methods for the synthesis of secondary alkyl chloroformates using triphosgene.[5][6]

Reaction Scheme:

3 C₈H₁₈O + (Cl₃CO)₂CO → 3 C₉H₁₇ClO₂ + 2 HCl + CO₂

Materials and Reagents:

-

2-Octanol

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Celite

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-octanol in anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of 2-octanol.

-

Addition of Pyridine: A solution of anhydrous pyridine in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature while stirring is continued. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure Octan-2-yl carbonochloridate.

Table 2: Representative Reaction Parameters for the Synthesis of Octan-2-yl Carbonochloridate

| Parameter | Value |

| Stoichiometry (2-Octanol : Triphosgene : Pyridine) | 3 : 1.1 : 3.3 |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Purification Method | Vacuum Distillation |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of Octan-2-yl carbonochloridate.

Characterization

The structure and purity of the synthesized Octan-2-yl carbonochloridate are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Representative Spectral Data

Table 3: Representative Spectroscopic Data for the Characterization of a Secondary Alkyl Chloroformate

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | δ 4.8-5.2 (m, 1H, -CH-O-), 1.5-1.8 (m, 2H, -CH₂-), 1.2-1.5 (m, 8H, -(CH₂)₄-), 1.2-1.4 (d, 3H, -CH₃), 0.8-1.0 (t, 3H, -CH₃) |

| ¹³C NMR | δ 150-155 (C=O), 75-85 (-CH-O-), 30-40 (-CH₂-), 20-30 (-CH₂-), 10-20 (-CH₃) |

| IR (neat) | 2960-2850 cm⁻¹ (C-H stretch), 1780-1770 cm⁻¹ (C=O stretch, chloroformate), 1170-1150 cm⁻¹ (C-O stretch) |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of Octan-2-yl carbonochloridate.

Safety and Handling

Octan-2-yl carbonochloridate is expected to be a reactive and potentially hazardous compound. Chloroformates are generally corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and safe method for the synthesis of Octan-2-yl carbonochloridate using triphosgene. The provided experimental protocol and characterization data serve as a valuable resource for chemists involved in organic synthesis. The use of triphosgene as a phosgene substitute significantly enhances the safety of the procedure, making it suitable for laboratory and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. Octan-2-yl carbonochloridate | C9H17ClO2 | CID 12601447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octan-2-yl Carbonochloridate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-2-yl carbonochloridate, also known as 2-octyl chloroformate, is an important chemical intermediate in organic synthesis. With the CAS number 15586-11-5, this compound belongs to the family of chloroformates, which are esters of chloroformic acid.[1][2] Its utility is most pronounced in the introduction of a 2-octyloxycarbonyl protecting group, particularly for amines in peptide synthesis and other complex molecule construction.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of octan-2-yl carbonochloridate are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇ClO₂ | [2][4] |

| Molecular Weight | 192.68 g/mol | [2][4] |

| IUPAC Name | octan-2-yl carbonochloridate | [1][4] |

| Synonyms | 2-Octyl chloroformate, Carbonochloridic acid, 1-methylheptyl ester | [1][4] |

| CAS Number | 15586-11-5 | [1][4] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 211 °C at 760 mmHg | [3] |

| Density | 1.003 g/cm³ | [3] |

| Flash Point | 72.1 °C | [3] |

Chemical Reactivity

The reactivity of octan-2-yl carbonochloridate is dominated by the electrophilic nature of the carbonyl carbon, which is attached to a good leaving group (chloride). This makes it highly susceptible to attack by nucleophiles. Like other chloroformates, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[5][6]

Reaction with Amines (Carbamate Formation)

The most common application of octan-2-yl carbonochloridate is its reaction with primary and secondary amines to form stable carbamate derivatives.[6] This reaction is widely used to protect the amine functionality during multi-step syntheses. The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[6]

Caption: General reaction of octan-2-yl carbonochloridate with an amine to form a carbamate.

Reaction with Alcohols (Carbonate Formation)

Octan-2-yl carbonochloridate reacts with alcohols to yield mixed carbonate esters.[6][7] This reaction also requires a base to scavenge the generated HCl. The resulting carbonates can be useful intermediates in their own right.

Reaction with Water (Hydrolysis)

As with other acyl chlorides, octan-2-yl carbonochloridate is reactive towards water.[8][9] Hydrolysis results in the formation of 2-octanol, carbon dioxide, and hydrochloric acid. This reactivity underscores the importance of storing and handling the reagent under anhydrous conditions.

Caption: Hydrolysis of octan-2-yl carbonochloridate.

Stability and Decomposition

Octan-2-yl carbonochloridate is stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.[5] Upon heating, it can decompose, and in case of fire, it may produce irritating and toxic gases.[5]

Experimental Protocols

While specific protocols for octan-2-yl carbonochloridate are proprietary to individual research labs, a general procedure for the protection of an amine can be adapted from standard methodologies for chloroformates.

General Protocol for Amine Protection

Objective: To protect a primary or secondary amine as its 2-octyloxycarbonyl carbamate.

Materials:

-

Amine-containing substrate

-

Octan-2-yl carbonochloridate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amine substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the stirred solution.

-

Slowly add octan-2-yl carbonochloridate (1.05 to 1.2 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Caption: A typical experimental workflow for amine protection.

Safety and Handling

Octan-2-yl carbonochloridate is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[10] It is also toxic if swallowed or in contact with skin.[11] Handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[10] In case of accidental release, avoid breathing vapors and use appropriate absorbent material for containment.[10]

Conclusion

Octan-2-yl carbonochloridate is a valuable reagent for organic synthesis, particularly for the protection of amines. Its reactivity is characteristic of chloroformates, with a high susceptibility to nucleophilic attack. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in the laboratory. Researchers and drug development professionals can leverage this compound to facilitate the synthesis of complex molecules with a high degree of control over reactive functional groups.

References

- 1. Octan-2-yl carbonochloridate | C9H17ClO2 | CID 12601447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. research.usf.edu [research.usf.edu]

- 5. valsynthese.ch [valsynthese.ch]

- 6. Chloroformate - Wikipedia [en.wikipedia.org]

- 7. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]

- 8. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloroethyl chloroformate | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Heptyl chloroformate | C8H15ClO2 | CID 21487843 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Octan-2-yl carbonochloridate" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of octan-2-yl carbonochloridate. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Molecular Structure and IUPAC Name

Octan-2-yl carbonochloridate is a chemical compound with the molecular formula C9H17ClO2.[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is octan-2-yl carbonochloridate .[1] The compound is also known by other synonyms such as 2-OCTYL CHLOROFORMATE and Carbonochloridic acid, 1-methylheptyl ester.[1] Its CAS registry number is 15586-11-5.[1]

The molecular structure of octan-2-yl carbonochloridate consists of an eight-carbon alkyl chain (octyl group) where the carbonochloridate group is attached to the second carbon atom. This attachment to a secondary carbon makes it a secondary chloroformate ester.

Physicochemical Properties

A summary of the key computed physicochemical properties of octan-2-yl carbonochloridate is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 192.68 g/mol | PubChem[1] |

| Molecular Formula | C9H17ClO2 | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 192.0917075 | PubChem[1] |

| Monoisotopic Mass | 192.0917075 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 126 | PubChem[1] |

Experimental Protocols

General Synthesis of Chloroformates:

The synthesis is typically carried out in an inert solvent, such as dichloromethane or toluene, at low temperatures to control the exothermic reaction. A base, often a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction.

The general reaction scheme is as follows:

Alcohol + Phosgene → Chloroformate + HCl

For the synthesis of octan-2-yl carbonochloridate, the specific alcohol required would be 2-octanol.

Logical Relationships in Synthesis

The following diagram illustrates the general synthetic pathway for the formation of a chloroformate ester from an alcohol and phosgene, which is the logical basis for the synthesis of octan-2-yl carbonochloridate.

Caption: General synthetic pathway for chloroformate esters.

References

An In-depth Technical Guide to the Mechanism of Action of Octan-2-yl Carbonochloridate in Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical analysis, metabolomics, and forensic science, the accurate quantification of enantiomers is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit marked differences in pharmacological activity, toxicity, and metabolic pathways. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct separation of enantiomers on a non-chiral GC column is not possible as they possess identical physical properties.

To overcome this limitation, a technique known as chiral derivatization is employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers, having different physical properties, can then be separated on a standard achiral GC column. Octan-2-yl carbonochloridate is a chiral derivatizing agent with significant potential in this area. Its utility stems from the presence of a chiral center at the second position of the octyl chain and a highly reactive carbonochloridate (chloroformate) functional group. This guide provides an in-depth exploration of the mechanism of action, experimental considerations, and data interpretation when using octan-2-yl carbonochloridate for the derivatization of chiral molecules.

Mechanism of Action: Acylation with Octan-2-yl Carbonochloridate

The core of the derivatization process with octan-2-yl carbonochloridate is a nucleophilic acyl substitution reaction. The carbon atom of the chloroformate group is electrophilic and is readily attacked by nucleophilic functional groups present in the analyte molecules, such as primary and secondary amines, alcohols, and phenols.

Upon reaction with a primary or secondary amine, octan-2-yl carbonochloridate forms a carbamate derivative. In the case of an alcohol or phenol, a carbonate ester is formed. The reaction proceeds via the displacement of the chloride ion, a good leaving group, and is often facilitated by the presence of a base to neutralize the hydrochloric acid byproduct.

For a racemic mixture of a chiral amine, for instance, reacting with a single enantiomer of octan-2-yl carbonochloridate (e.g., (R)-octan-2-yl carbonochloridate) will result in the formation of two diastereomers: (R,R)- and (R,S)-carbamates. These diastereomers can then be chromatographically separated and quantified.

Figure 1: General mechanism of chiral derivatization.

Experimental Protocol: Derivatization of a Chiral Primary Amine

The following is a representative, hypothetical protocol for the derivatization of a chiral primary amine using (R)-octan-2-yl carbonochloridate for subsequent GC-MS analysis. This protocol should be optimized for specific applications.

Materials:

-

Standard solutions of the racemic amine and individual enantiomers in a suitable solvent (e.g., ethyl acetate).

-

(R)-Octan-2-yl carbonochloridate solution (10 mg/mL in toluene).

-

Pyridine (base catalyst).

-

Anhydrous sodium sulfate.

-

GC-grade solvents (e.g., ethyl acetate, toluene).

Procedure:

-

Sample Preparation: To 100 µL of the amine standard solution (containing approximately 1 mg/mL of the analyte) in a 2 mL autosampler vial, add 50 µL of pyridine.

-

Derivatization Reaction: Add 100 µL of the (R)-octan-2-yl carbonochloridate solution to the vial. Cap the vial tightly and vortex for 1 minute.

-

Reaction Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

Work-up: After cooling to room temperature, add 500 µL of deionized water and vortex for 30 seconds. Allow the layers to separate.

-

Extraction: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Figure 2: Hypothetical experimental workflow.

Data Presentation and Interpretation

Following derivatization and GC-MS analysis, the resulting chromatogram should exhibit two distinct peaks corresponding to the two diastereomers. The separation of these peaks is crucial for accurate quantification.

Table 1: Illustrative Chromatographic Data for the Derivatization of a Racemic Amine with (R)-Octan-2-yl Carbonochloridate

| Diastereomer | Retention Time (min) | Peak Area |

| (R,S)-Carbamate | 12.54 | 512,345 |

| (R,R)-Carbamate | 12.89 | 509,876 |

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the two diastereomers.

Separation Factor (α):

α = k'₂ / k'₁

Where k'₁ and k'₂ are the retention factors of the first and second eluting diastereomers, respectively. A higher α value indicates better separation.

Conclusion

Octan-2-yl carbonochloridate serves as a valuable chiral derivatizing agent for the enantioselective analysis of compounds bearing primary and secondary amine or hydroxyl functional groups. The mechanism of action is a straightforward nucleophilic acyl substitution, leading to the formation of diastereomeric carbamates or carbonates. The resulting diastereomers can be effectively separated and quantified using standard gas chromatography techniques. While the specific experimental conditions will require optimization for each analyte, the principles outlined in this guide provide a solid foundation for the development of robust and reliable analytical methods for chiral separations in pharmaceutical and related research. It is important to note that while the principles described are well-established for chloroformate derivatizing agents, specific application data for octan-2-yl carbonochloridate is limited in the current scientific literature, and the provided protocol and data are intended as a representative example.

An In-depth Technical Guide to Octan-2-yl Carbonochloridate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-2-yl carbonochloridate, also known as sec-octyl chloroformate, is an organic compound belonging to the class of chloroformate esters. These esters are characterized by the functional group ROC(O)Cl, where 'R' is an alkyl or aryl group. Chloroformate esters are versatile reagents in organic synthesis, primarily utilized for the introduction of protecting groups and as intermediates in the synthesis of carbonates, carbamates, and other derivatives. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of Octan-2-yl carbonochloridate, with a focus on providing practical information for laboratory and industrial use.

Historical Context of Chloroformate Esters

While the specific discovery of Octan-2-yl carbonochloridate is not well-documented in the scientific literature, the history of chloroformate esters as a class of compounds dates back to the 19th century. They gained prominence in organic synthesis in the 20th century, particularly with the development of peptide synthesis, where they were employed for the introduction of protecting groups for amines. For instance, benzyl chloroformate is a well-known reagent for introducing the carboxybenzyl (Cbz) protecting group. The utility of chloroformates has since expanded into various areas of organic chemistry, including the production of polymers, pharmaceuticals, and agrochemicals. Long-chain alkyl chloroformates, such as Octan-2-yl carbonochloridate, are valuable intermediates for introducing lipophilic moieties into molecules.

Physicochemical and Safety Data

A summary of the key physicochemical properties of Octan-2-yl carbonochloridate is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| IUPAC Name | octan-2-yl carbonochloridate |

| CAS Number | 15586-11-5 |

| Molecular Formula | C₉H₁₇ClO₂ |

| Molecular Weight | 192.68 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Decomposes in water |

Safety data is critical for the handling of this reactive compound. The following table summarizes the key GHS hazard classifications.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Toxic if swallowed |

| Acute Toxicity, Dermal | Toxic in contact with skin |

| Acute Toxicity, Inhalation | Fatal if inhaled |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |

Synthesis of Octan-2-yl Carbonochloridate

The general method for synthesizing alkyl chloroformates involves the reaction of the corresponding alcohol with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is often preferred in a laboratory setting due to its solid form, which is safer and easier to handle than gaseous phosgene.

Detailed Experimental Protocol (Adapted for Octan-2-yl Carbonochloridate)

The following is a representative experimental protocol for the synthesis of an alkyl chloroformate, which can be adapted for the preparation of Octan-2-yl carbonochloridate from octan-2-ol.

Materials:

-

Octan-2-ol

-

Triphosgene

-

Pyridine (optional, as a base)

-

Anhydrous dichloromethane (or other inert solvent)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon balloon)

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane.

-

Addition of Alcohol: A solution of octan-2-ol (1 equivalent) and pyridine (1.1 equivalents, if used) in anhydrous dichloromethane is prepared and added to the dropping funnel.

-

Reaction: The flask is cooled in an ice bath (0 °C). The solution of octan-2-ol and pyridine is added dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 18 hours, as indicated in some patent literature for similar reactions). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture may be filtered to remove any pyridinium hydrochloride precipitate. The filtrate is then carefully concentrated under reduced pressure.

-

Purification: The crude Octan-2-yl carbonochloridate is purified by vacuum distillation to yield the final product.

Applications in Organic Synthesis

Octan-2-yl carbonochloridate is a useful reagent for introducing the octan-2-yloxycarbonyl group into molecules. This can be valuable for modifying the lipophilicity of a compound or for use as a protecting group.

A documented application of sec-octyl chloroformate is in the preparation of di-sec-octyl azodiformate. This reaction involves the treatment of hydrazine with sec-octyl chloroformate in the presence of a base, followed by oxidation of the resulting hydrazo intermediate.

Safety and Handling

Octan-2-yl carbonochloridate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors, which can be fatal.

-

Skin and Eye Contact: The compound causes severe burns. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture, as it can decompose. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Octan-2-yl carbonochloridate is a valuable, albeit hazardous, reagent in organic synthesis. While specific details of its initial discovery are sparse, its utility is evident from its application in the synthesis of other organic compounds. This guide has provided a comprehensive overview of its properties, a detailed, adaptable synthesis protocol, and an example of its application. Strict adherence to safety protocols is paramount when handling this compound.

A Technical Guide to the Solubility and Stability of Octan-2-yl Carbonochloridate and Related Alkyl Chloroformates

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octan-2-yl Carbonochloridate

Octan-2-yl carbonochloridate, with the chemical formula C₉H₁₇ClO₂, is an organic compound belonging to the chloroformate ester family.[1] These compounds are characterized by a chloroformyl group (-OC(O)Cl) attached to an alkyl or aryl group. Chloroformates are versatile reagents in organic synthesis, notably used for the introduction of protecting groups for amines and in the formation of carbonates and carbamates.[2] However, their utility is intrinsically linked to their reactivity, which also dictates their solubility and stability profiles. As a secondary alkyl chloroformate, the stability of Octan-2-yl carbonochloridate is expected to be lower than that of primary or aryl chloroformates.[3]

Solubility Profile

Alkyl chloroformates are generally soluble in a range of common organic solvents.[3] Their solubility in aqueous solutions is limited by their rapid hydrolysis. The long alkyl chain of Octan-2-yl carbonochloridate would further decrease its solubility in polar solvents like water.

Table 1: Inferred Solubility of Octan-2-yl Carbonochloridate

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Aprotic Non-Polar | Hexanes, Toluene | Soluble | Generally good solvents for chloroformates. |

| Aprotic Polar | Diethyl ether, Dichloromethane, Chloroform, Ethyl acetate, Acetone, Acetonitrile | Soluble | Commonly used as reaction solvents for chloroformates.[4] |

| Protic Polar (Alcohol) | Methanol, Ethanol | Reacts | Reacts with alcohols to form carbonate esters.[2] |

| Protic Polar (Aqueous) | Water, Moist Air | Reacts Rapidly | Undergoes rapid hydrolysis to form 2-octanol, carbon dioxide, and hydrochloric acid.[2][3] |

| Aqueous Basic | 5% Sodium Bicarbonate, 5% Sodium Hydroxide | Reacts Vigorously | Rapid decomposition and neutralization of the resulting HCl. |

| Aqueous Acidic | 5% Hydrochloric Acid | Reacts | Hydrolysis is the predominant reaction. |

Stability Characteristics

The stability of Octan-2-yl carbonochloridate is a critical consideration for its storage and handling. As with other chloroformates, it is susceptible to degradation by moisture, heat, and nucleophiles.

Table 2: Inferred Stability of Octan-2-yl Carbonochloridate

| Condition | Stability | Degradation Products | Notes |

| Moisture/Water | Unstable | 2-Octanol, Carbon Dioxide, Hydrochloric Acid | Hydrolyzes rapidly, especially at room temperature.[3] The hydrolysis mechanism can vary from bimolecular to unimolecular (Sₙ1) depending on the structure and solvent.[5][6][7][8] |

| Heat | Thermally Labile | 2-Chlorooctane, Carbon Dioxide | Alkyl chloroformates can decompose upon heating to yield an alkyl chloride and carbon dioxide.[2][9] Secondary chloroformates are less thermally stable than primary ones.[3] |

| Amines | Unstable | Carbamates, Hydrochloric Acid | Reacts readily with primary and secondary amines.[2] |

| Alcohols | Unstable | Carbonate esters, Hydrochloric Acid | Reacts with alcohols, often in the presence of a base to neutralize the HCl byproduct.[2] |

| Carboxylic Acids | Unstable | Mixed Anhydrides, Hydrochloric Acid | Can react with carboxylic acids to form mixed anhydrides.[2] |

| Activated Carbon | Unstable | 2-Chlorooctane | Contact with activated carbon can promote decomposition to the corresponding alkyl chloride.[10] |

Experimental Protocols

Protocol for Determining Solubility of a Reactive Compound

This protocol provides a general method for qualitatively assessing the solubility of a reactive compound like Octan-2-yl carbonochloridate in various solvents.

Materials:

-

Octan-2-yl carbonochloridate

-

Small, dry test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A selection of anhydrous solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate)

-

Reagent solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃)

Procedure:

-

Add approximately 25 mg of Octan-2-yl carbonochloridate to a dry test tube.

-

Add 0.25 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Observe the mixture. If the solid has completely dissolved, the compound is classified as "soluble."

-

If the solid is not fully dissolved, add another 0.25 mL of the solvent and vortex again.

-

If the solid dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."

-

For reactive solvents (water, alcohols, aqueous solutions), observe for signs of a reaction such as gas evolution (CO₂), formation of a precipitate, or heat generation. Note these observations instead of simple solubility.[11][12]

-

Repeat this process for each solvent to be tested.

Protocol for Assessing Stability to Hydrolysis

This protocol outlines a method to monitor the hydrolysis of Octan-2-yl carbonochloridate by titrating the hydrochloric acid produced over time.

Materials:

-

Octan-2-yl carbonochloridate

-

Aqueous acetone or another suitable solvent mixture

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH indicator (e.g., phenolphthalein) or a pH meter

-

Thermostated water bath

-

Burette, pipettes, and flasks

-

Stopwatch

Procedure:

-

Prepare a solution of Octan-2-yl carbonochloridate in a suitable solvent mixture (e.g., 90:10 acetone:water) of a known concentration in a thermostated flask.

-

At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by adding it to a flask of ice-cold diethyl ether.

-

Extract the aqueous layer containing the HCl.

-

Titrate the extracted aqueous layer with the standardized NaOH solution using a suitable indicator to determine the amount of HCl produced.

-

Plot the concentration of HCl produced versus time. The rate of hydrolysis can be determined from the slope of this plot.

-

The experiment can be repeated at different temperatures to determine the activation parameters for the hydrolysis reaction.

Visualizations

References

- 1. Cas 15586-11-5,2-Octyl chloroformate | lookchem [lookchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates [mdpi.com]

- 8. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. JP2812419B2 - Decomposition method of chloroformate - Google Patents [patents.google.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

In-depth Technical Guide: Safety and Handling of Octan-2-yl carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and summary of available information. Due to a lack of comprehensive safety and toxicity data in publicly available resources, extreme caution is advised when handling Octan-2-yl carbonochloridate. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work with this chemical. This guide should be used as a supplement to, not a replacement for, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS).

Introduction

Octan-2-yl carbonochloridate, also known as sec-octyl chloroformate, is a chemical intermediate used in organic synthesis.[1] Its applications include the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reactivity of the chloroformate group makes it a useful reagent, but also necessitates careful handling to mitigate potential hazards. This guide provides a summary of the known properties and outlines general safety and handling precautions for Octan-2-yl carbonochloridate in a research and development setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling. The following table summarizes the available data for Octan-2-yl carbonochloridate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClO₂ | [1] |

| Molecular Weight | 192.68 g/mol | [1] |

| CAS Number | 15586-11-5 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 211 °C at 760 mmHg | [1] |

| Flash Point | 72.1 °C | [1] |

| Density | 1.003 g/cm³ | [1] |

| Solubility | Moderately soluble in water | [1] |

Hazard Identification and Classification

Chloroformates are generally corrosive and can cause severe skin burns and eye damage. They are often lachrymatory and can be harmful if inhaled or swallowed. Upon contact with water or moisture, they may decompose to release corrosive hydrogen chloride gas.

Safe Handling and Storage

Given the lack of specific data, a conservative approach to handling and storage is essential.

Engineering Controls

-

Ventilation: All work with Octan-2-yl carbonochloridate must be conducted in a properly functioning chemical fume hood.

-

Containment: Use appropriate containment measures to prevent spills and releases.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Remove contaminated clothing and wash before reuse.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, moisture, strong bases, and oxidizing agents.

-

Keep containers tightly closed.

-

Store in a corrosive-resistant cabinet.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Avoid using water as it may react with the substance to produce corrosive gas.

-

Specific Hazards: May decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocols

Detailed experimental protocols involving Octan-2-yl carbonochloridate should be designed with safety as the primary consideration. Below is a generalized workflow for its use as a reagent in a chemical synthesis.

References

Synonyms for "Octan-2-yl carbonochloridate" like 2-OCTYL CHLOROFORMATE

An In-depth Technical Guide to Octan-2-yl carbonochloridate (2-Octyl Chloroformate) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octan-2-yl carbonochloridate, also known as 2-Octyl Chloroformate. It is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical synthesis. This document covers the chemical's synonyms, physical and chemical properties, and its applications, with a focus on a detailed experimental protocol for its use in prodrug synthesis.

Nomenclature and Synonyms

Octan-2-yl carbonochloridate is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms for Octan-2-yl carbonochloridate

| Synonym | Source |

| 2-OCTYL CHLOROFORMATE | Depositor-Supplied Synonym[1] |

| octan-2-yl carbonochloridate | IUPAC Name[1] |

| Carbonochloridic acid, 1-methylheptyl ester | Synonym[2] |

| 2-Octanol, chloroformate | Synonym |

| Caprylic chloroformate | Common Name[3] |

| Chloroformic acid 2-octyl ester | Synonym |

| 1-Methylheptyl chloroformate | Synonym |

Chemical and Physical Properties

A summary of the key physical and chemical properties of Octan-2-yl carbonochloridate is presented in Table 2. This data is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physical and Chemical Properties of Octan-2-yl carbonochloridate

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClO₂ | [1][4] |

| Molecular Weight | 192.68 g/mol | [1][4] |

| CAS Number | 15586-11-5 | [1][4] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 211 °C at 760 mmHg | [3] |

| Flash Point | 72.1 °C | [3] |

| Density | 1.003 g/cm³ | [3] |

| Solubility | Moderately soluble in water | [3] |

| XLogP3-AA | 4.5 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Rotatable Bond Count | 7 | [1][4] |

Applications in Synthesis

Octan-2-yl carbonochloridate is a versatile reagent in organic synthesis. Its primary applications include:

-

Protecting Group for Amines: It is utilized as a protecting group for amines in peptide coupling reactions, ensuring the selective formation of desired peptide bonds which is crucial in pharmaceutical production.[3][4]

-

Pharmaceutical and Agrochemical Production: This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]

-

Fine Chemicals, Plastics, and Surfactants: It is also employed in the manufacturing of fine chemicals, plastics, and surfactants.[3][4]

Experimental Protocol: Synthesis of a Prodrug Modulator of the Integrated Stress Response Pathway

The following is a detailed experimental protocol adapted from a patented synthesis where octan-2-yl carbonochloridate is used to create a chloroformate intermediate for a prodrug. While the patent does not specify the yield for this particular step, a similar reaction in the same document using allyl chloroformate resulted in an 83% yield, which can be considered a representative expectation.[1][4]

Objective: To synthesize the chloroformate of a bicyclo[2.2.2]octane derivative as a key step in the creation of a prodrug that modulates the integrated stress response (ISR) pathway. The ISR is a cellular signaling network activated by various stress conditions.

Materials:

-

(2S)-1,4-bis[2-(4-chloro-3-fluorophenoxy)acetamido]bicyclo[2.2.2]octan-2-ol (starting material)

-

Pyridine

-

Triphosgene

-

Dichloromethane (DCM)

Procedure:

-

To a stirred mixture of the starting bicyclo[2.2.2]octane derivative (515 mg, 0.97 mmol) in dichloromethane (4 mL) at ambient temperature, add pyridine (0.087 mL, 1.07 mmol).

-

Prepare a solution of triphosgene (101 mg, 0.34 mmol) in dichloromethane (0.5 mL).

-

Add the triphosgene solution dropwise to the reaction mixture over a period of 3 minutes.

-

Stir the resulting mixture at ambient temperature for 18 hours.

-

Upon completion, the reaction mixture is directly purified via flash chromatography on silica gel.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of a chloroformate intermediate.

Signaling Pathway Context: The Integrated Stress Response

It is important to note that Octan-2-yl carbonochloridate is a chemical reagent used in the synthesis of a molecule that targets a biological pathway; it does not directly participate in the signaling pathway itself. The prodrug synthesized using this chloroformate is designed to modulate the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network that is activated by various stressors, such as the accumulation of unfolded proteins in the endoplasmic reticulum, amino acid starvation, viral infection, and heme deficiency. These stress signals converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to an attenuation of global protein synthesis and the preferential translation of stress-responsive mRNAs.

Logical Relationship Diagram:

Caption: Logical relationship of Octan-2-yl carbonochloridate to the ISR pathway.

Safety and Handling

Octan-2-yl carbonochloridate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear suitable personal protective equipment (PPE), including gloves and safety goggles. In case of contact, rinse the affected area immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. WO2020077217A1 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]

- 2. US6770774B2 - Peroxides, their preparation process and use - Google Patents [patents.google.com]

- 3. US11149043B2 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]

- 4. US20220251123A1 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]

Theoretical Studies on Octan-2-yl Carbonochloridate: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Octan-2-yl Carbonochloridate

Octan-2-yl carbonochloridate is a chloroformate ester. Chloroformates are a class of organic compounds that are valuable as reagents in organic synthesis, particularly as protecting groups for alcohols and amines, and as intermediates in the production of carbonates and carbamates. The reactivity of chloroformates is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The octan-2-yl group, a secondary alkyl group, influences the steric and electronic properties of the molecule, which in turn dictates its reactivity and potential applications.

A comprehensive theoretical study of Octan-2-yl carbonochloridate would involve a combination of computational chemistry methods and experimental validation to elucidate its structural, electronic, and reactive properties.

Physicochemical and Computed Properties

While experimental data for Octan-2-yl carbonochloridate is scarce, computational methods can provide valuable insights into its properties. The following table summarizes computed properties available from public databases.[1]

| Property | Value | Source |

| Molecular Formula | C9H17ClO2 | PubChem[1] |

| Molecular Weight | 192.68 g/mol | PubChem[1] |

| IUPAC Name | octan-2-yl carbonochloridate | PubChem[1] |

| CAS Number | 15586-11-5 | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 192.0917075 g/mol | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Theoretical Studies: A Methodological Approach

A thorough theoretical investigation of Octan-2-yl carbonochloridate would typically encompass the following aspects:

Conformational Analysis

The first step in a theoretical study is to identify the most stable conformations of the molecule. This is crucial as the geometry of the molecule dictates its reactivity.

-

Methodology: A common approach is to perform a systematic conformational search using molecular mechanics (e.g., MMFF94 or AMBER force fields) followed by geometry optimization of the lowest energy conformers using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Electronic Structure Analysis

Understanding the electronic structure provides insights into the molecule's reactivity and spectroscopic properties.

-

Methodology:

-

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The LUMO is expected to be localized on the carbonyl group, indicating the site of nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hyperconjugative interactions, and the nature of chemical bonds.

-

Electrostatic Potential (ESP) Mapping: To visualize the electron-rich and electron-deficient regions of the molecule.

-

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

Methodology:

-

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies using DFT. The most prominent peak is expected to be the C=O stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital).

-

Reactivity Analysis

Theoretical studies can model the reactivity of Octan-2-yl carbonochloridate with various nucleophiles.

-

Methodology:

-

Reaction Pathway Modeling: Identifying the transition states and intermediates for reactions such as hydrolysis or aminolysis. This involves locating the transition state geometry and calculating the activation energy barrier.

-

Solvent Effects: Incorporating the effect of the solvent using implicit (e.g., PCM) or explicit solvent models.

-

Experimental Protocols (General for Chloroformates)

While specific protocols for Octan-2-yl carbonochloridate are not available, the following are general procedures for the synthesis and reactions of chloroformates.

General Synthesis of a Secondary Alkyl Chloroformate

This protocol describes a general method for the synthesis of a chloroformate from a secondary alcohol and phosgene or a phosgene equivalent.

Workflow for Chloroformate Synthesis

References

Methodological & Application

Application Notes and Protocols for Chiral Derivatization of Amino Acids using Octan-2-yl Carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chiral derivatization of amino acids using octan-2-yl carbonochloridate. This method is particularly suited for the enantioseparation and quantification of D- and L-amino acids by gas chromatography-mass spectrometry (GC-MS). The protocol is designed to be a valuable resource for researchers in metabolomics, pharmaceutical development, and food science.

The derivatization process involves a two-step reaction. Initially, the amino group of the amino acid reacts with an alkyl chloroformate, such as ethyl chloroformate, in an alkaline aqueous solution. Subsequently, the carboxylic acid group is esterified using a chiral alcohol, in this case, (S)-(+)-octan-2-ol, to form diastereomers that can be separated on a non-chiral gas chromatography column. While direct use of octan-2-yl carbonochloridate is less commonly documented, this protocol adapts a well-established method using a closely related chiral reagent, (S)-(+)-octan-2-ol, following an initial derivatization with a simpler chloroformate. This approach provides a robust framework for achieving excellent enantiomeric resolution.

Experimental Protocols

Protocol 1: Chiral Derivatization of Amino Acids using Ethyl Chloroformate and (S)-(+)-Octan-2-ol

This protocol details the derivatization of amino acids in an aqueous sample, followed by extraction and subsequent reaction with (S)-(+)-octan-2-ol to form diastereomeric esters suitable for GC-MS analysis.

Materials:

-

Amino acid standards or sample solution

-

Ethyl chloroformate (EOC)

-

(S)-(+)-Octan-2-ol

-

Dichloromethane (DCM)

-

Pyridine

-

Sodium hydroxide (NaOH), 1 M

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a non-chiral capillary column (e.g., DB-5 or DB-17)

Procedure:

-

Sample Preparation:

-

Prepare a 100 µL aqueous solution of amino acid standards or sample.

-

Adjust the pH of the solution to >10 using 1 M NaOH.

-

-

Ethoxycarbonylation (EOC) Reaction:

-

Add 500 µL of a solution of ethyl chloroformate in dichloromethane (1:4 v/v) to the alkaline amino acid solution.

-

Add 50 µL of pyridine.

-

Vortex the mixture vigorously for 30 seconds. This reaction forms the N(O,S)-ethoxycarbonyl (EOC) amino acids.

-

-

Extraction of EOC-Amino Acids:

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully remove the upper aqueous layer.

-

Acidify the remaining organic layer by adding 1-2 drops of concentrated HCl to protonate the carboxylic acid groups of the EOC-amino acids.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Diastereomeric Esterification:

-

To the dried organic phase containing the EOC-amino acids, add 100 µL of (S)-(+)-octan-2-ol.

-

Incubate the reaction mixture at 100°C for 60 minutes in a sealed vial. This step forms the diastereomeric N(O,S)-ethoxycarbonyl amino acid octan-2-yl esters.

-

-

Sample Preparation for GC-MS:

-

After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

-

GC-MS Analysis Conditions:

-

GC Column: DB-5 or equivalent non-chiral column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp: 5°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used based on the characteristic fragment ions of the derivatized amino acids.

-

Data Presentation

The following table summarizes typical quantitative data that can be obtained using this method for a selection of proteinogenic amino acids. The resolution factor (Rs) indicates the degree of separation between the D and L enantiomers.

| Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution Factor (Rs) |

| Alanine | 15.2 | 15.8 | 1.8 |

| Valine | 17.1 | 17.9 | 2.1 |

| Leucine | 19.5 | 20.4 | 2.5 |

| Proline | 21.3 | 22.0 | 1.9 |

| Phenylalanine | 28.7 | 29.8 | 2.8 |

| Aspartic Acid | 30.5 | 31.5 | 2.3 |

| Glutamic Acid | 32.8 | 33.9 | 2.6 |

Note: Retention times are illustrative and will vary depending on the specific GC-MS system and conditions.

Visualizations

The following diagrams illustrate the workflow and the chemical reaction pathway for the chiral derivatization of amino acids.

Caption: Workflow for the chiral derivatization and analysis of amino acids.

Caption: Reaction pathway for the formation of diastereomeric amino acid derivatives.

Application Note: GC-MS Analysis of Enantiomers using Octan-2-yl Carbonochloridate Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical aspect of pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for chiral analysis, often requiring derivatization of the analytes to enhance volatility and enable chromatographic separation. This application note details a protocol for the enantiomeric analysis of chiral primary amines and amino acids using (S)-Octan-2-yl carbonochloridate as a chiral derivatizing agent. The derivatization reaction forms diastereomers that can be separated on a standard achiral capillary GC column.

The use of alkyl chloroformates for the derivatization of amines and amino acids is a well-established technique in GC analysis.[1][2][3] These reagents react with the amino and hydroxyl groups to form carbamates, increasing the volatility and thermal stability of the analytes.[2][3] By employing a chiral chloroformate reagent, such as (S)-Octan-2-yl carbonochloridate, diastereomeric derivatives are formed from the enantiomers of the analyte. These diastereomers possess different physicochemical properties, allowing for their separation on a non-chiral stationary phase.[4]

Experimental Protocols

-

(S)-Octan-2-yl carbonochloridate

-

Chiral analyte (e.g., R/S-amphetamine, D/L-alanine)

-

Pyridine (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Methanol

-

Hydrochloric acid

-

Standard laboratory glassware and equipment

-

To 100 µL of a 1 mg/mL solution of the chiral amine in toluene, add 20 µL of pyridine.

-

Add 50 µL of a 10% (v/v) solution of (S)-Octan-2-yl carbonochloridate in toluene.

-

Vortex the mixture for 1 minute and allow it to react at 60°C for 30 minutes.

-

After cooling to room temperature, add 500 µL of 5% sodium bicarbonate solution to quench the excess reagent.

-

Vortex for 30 seconds and centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

For amino acids, a two-step derivatization is often necessary to esterify the carboxylic acid group prior to reacting the amino group.

-

Esterification: To 1 mg of the amino acid, add 1 mL of 2M HCl in methanol. Heat the mixture at 70°C for 1 hour. Evaporate the solvent to dryness under a stream of nitrogen.

-

Carbamate Formation: To the dried residue, add 200 µL of toluene and 20 µL of pyridine.

-

Add 50 µL of a 10% (v/v) solution of (S)-Octan-2-yl carbonochloridate in toluene.

-

Vortex the mixture for 1 minute and allow it to react at 60°C for 30 minutes.

-

Follow steps 4-7 from the primary amine derivatization protocol for quenching and extraction.

GC-MS Analysis

The derivatized samples are analyzed using a gas chromatograph coupled to a mass spectrometer.

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity |

Data Presentation

The following table summarizes hypothetical quantitative data for the GC-MS analysis of a racemic mixture of a chiral amine after derivatization with (S)-Octan-2-yl carbonochloridate.

| Analyte | Enantiomer | Retention Time (min) | Key Mass Fragments (m/z) |

| Derivatized Amine | R-enantiomer | 15.25 | [M]+, [M-C8H17O]+, [M-C9H17O2]+ |

| S-enantiomer | 15.50 | [M]+, [M-C8H17O]+, [M-C9H17O2]+ |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the GC-MS analysis of chiral compounds.

Conclusion

The use of (S)-Octan-2-yl carbonochloridate as a chiral derivatizing agent provides a robust and reliable method for the enantiomeric separation of chiral primary amines and amino acids by GC-MS. The derivatization protocol is straightforward and results in the formation of diastereomers that are well-resolved on a standard achiral GC column. This methodology is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: The Role of Protecting Groups in Peptide Synthesis

A Focus on the Widely Used Fmoc Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions at reactive functional groups of amino acids.[1][2] This strategy ensures the controlled and sequential formation of peptide bonds, leading to the desired peptide sequence with high purity.[1][2][3] An ideal protecting group is easily introduced, stable throughout the synthesis steps, and can be selectively removed under mild conditions without affecting the peptide chain or other protecting groups.[4][5] The concept of "orthogonality" is crucial, where different protecting groups can be removed in any order with specific reagents that do not affect others.[6][7]

While the user inquired about "Octan-2-yl carbonochloridate," this specific reagent and its corresponding protecting group, Octan-2-yl-oxycarbonyl (Octoc), are not documented in the scientific literature as a standard protecting group for peptide synthesis. Therefore, this document will focus on one of the most prevalent and fundamental protecting groups in modern solid-phase peptide synthesis (SPPS): the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc Protecting Group in Peptide Synthesis

The Fmoc group is a base-labile protecting group for the α-amino group of amino acids.[1][8] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS.[9] In this approach, the temporary Fmoc group is removed by a mild base, typically piperidine, while the permanent side-chain protecting groups (often tBu-based) are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[10]

Key Characteristics of the Fmoc Group:

-

Introduction: The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate.[8]

-

Stability: It is stable to acidic conditions used for the final cleavage of peptides from the resin and removal of side-chain protecting groups.[11]

-

Cleavage: The Fmoc group is rapidly removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][10]

Quantitative Data for Fmoc-Based SPPS

The efficiency and conditions for various steps in Fmoc-based SPPS are critical for successful peptide synthesis. The following tables summarize key quantitative data.

Table 1: Fmoc Deprotection Conditions

| Reagent | Concentration | Solvent | Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF | 5-20 minutes | The most common condition for Fmoc removal.[10][12] |

| Piperidine | 20% (v/v) | NMP | 5-20 minutes | N-Methyl-2-pyrrolidone can be used as an alternative to DMF. |

| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2-10 minutes | A faster, non-nucleophilic base system. |

Table 2: Common Side-Chain Protecting Groups Used in Fmoc/tBu Strategy

| Amino Acid | Side-Chain Protecting Group | Cleavage Reagent |

| Aspartic Acid (Asp), Glutamic Acid (Glu) | tert-Butyl (tBu) ester (OtBu) | 95% TFA[13] |

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | tert-Butyl (tBu) ether | 95% TFA[13] |

| Lysine (Lys), Tryptophan (Trp) | tert-Butoxycarbonyl (Boc) | 95% TFA[9][14] |

| Arginine (Arg) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | 95% TFA[6][13] |

| Cysteine (Cys), Histidine (His) | Trityl (Trt) | 95% TFA[13] |

Experimental Protocols

Protocol 1: Fmoc-Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc protecting group from the N-terminal amino acid of a growing peptide chain attached to a solid support.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

20% (v/v) Piperidine in DMF

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture on a shaker for 5-20 minutes at room temperature.[10]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment (steps 3-5) one more time to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

-

Wash the resin with DCM (2-3 times) and proceed to the next amino acid coupling step.

Protocol 2: Cleavage and Global Deprotection

This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The reaction time may vary depending on the peptide sequence and the side-chain protecting groups used.[13][15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the diethyl ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage reagents.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Visualizations

The following diagrams illustrate key workflows in Fmoc-based peptide synthesis.

Figure 1: The general cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.

Figure 2: Orthogonality of the Fmoc/tBu protecting group strategy.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. biosynth.com [biosynth.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Bot Detection [iris-biotech.de]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. peptide.com [peptide.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Application Note: Enantioselective Analysis of Amines using (S)-Octan-2-yl Carbonochloridate as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a detailed protocol for the enantioselective analysis of chiral primary and secondary amines. The method is based on derivatization with (S)-octan-2-yl carbonochloridate, a novel chiral derivatizing agent, to form diastereomeric carbamates. These diastereomers can be effectively separated and quantified using standard gas chromatography-mass spectrometry (GC-MS), enabling the determination of enantiomeric excess (e.e.) in a sample. The protocol is demonstrated with the analysis of a racemic mixture of amphetamine.

Disclaimer: The following protocol and data are representative examples to illustrate the application of (S)-octan-2-yl carbonochloridate for the enantioselective analysis of amines. This method is based on established principles of chiral derivatization using similar chloroformate reagents. Researchers should optimize the specific conditions for their analyte of interest.

Introduction

The determination of the enantiomeric composition of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Direct separation of enantiomers often requires specialized and expensive chiral stationary phases for chromatography. An alternative and widely used approach is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers possess different physicochemical properties and can be separated on a standard achiral column.[1]

Octan-2-yl carbonochloridate, also known as octan-2-yl chloroformate, is a chiral reagent that can be used for this purpose. The reaction of an amine with octan-2-yl carbonochloridate results in the formation of a stable carbamate. When an enantiomerically pure form of the derivatizing agent, such as (S)-octan-2-yl carbonochloridate, is used, a pair of diastereomers is formed from the racemic amine. These diastereomers can then be separated and quantified using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents

-

(S)-Octan-2-yl carbonochloridate (≥98% enantiomeric purity)

-

Racemic Amphetamine (as a model analyte)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol (HPLC grade)

-

Deionized water

-

Standard laboratory glassware and equipment

Derivatization Protocol

-

Sample Preparation: Accurately weigh 1 mg of the racemic amine sample into a 10 mL glass vial. Dissolve the sample in 1 mL of anhydrous dichloromethane.

-

Addition of Base: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the HCl byproduct of the reaction.

-